![molecular formula C16H16N2O4 B4631582 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4631582.png)
2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide often involves multi-step chemical processes. For instance, a one-pot synthesis approach has been proposed for N-(4-hydroxyphenyl)acetamide, which is structurally related, using the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, achieving high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Another example includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration processes, highlighting the intricate steps involved in synthesizing such compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been explored through various spectroscopic techniques. For example, hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides revealed the importance of intra- and intermolecular hydrogen bonds in determining the molecular structure, as confirmed by X-ray crystallography and NBO studies (Romero & Margarita, 2008).
Chemical Reactions and Properties
The reactivity of acetamide derivatives, including those similar to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide, can be influenced by the presence of substituents. For instance, the formation of bifurcate hydrogen bonds in N-(4-Methyl-2-nitrophenyl)acetamide has been shown to significantly affect its IR spectrum and dipole moment, demonstrating the compound's unique chemical behavior in solution (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties, such as the crystal structure and conformation, of acetamide derivatives have been studied extensively. For example, the crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide reveals insights into the orientation and geometric parameters of acetanilide compounds, aiding in understanding their physical behavior (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity and stability, have been explored through various studies. For instance, the synthesis and characterization of N-hydroxyacetaminophen and its phenolic sulfate conjugate shed light on the moderate instability of such compounds at physiological pH and temperature, which is crucial for understanding their chemical behavior (Gemborys, Gribble, & Mudge, 1978).
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of orcinolic derivatives, including compounds related to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide, have been analyzed for their potential as OH− indicators. These compounds have shown significant changes in absorption bands upon the addition of OH− ions, indicating their utility in chemical sensing applications (Wannalerse et al., 2022).
Photoreactions
- Research on flutamide, a compound similar in structure to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide, reveals different photoreactions in acetonitrile and 2-propanol solvents. These findings suggest the complexity of photoreactions for nitro-aromatic compounds and their derivatives, which could have implications in understanding their stability and reactivity under various environmental conditions (Watanabe et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
- A study on the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Among these, specific compounds exhibited significant activities, suggesting the therapeutic potential of related compounds in treating cancer and inflammation (Rani et al., 2014).
properties
IUPAC Name |
2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-4-6-14(11)17-16(19)10-22-13-8-7-12(2)15(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKPNNBSAYMYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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